BIBF 1202 - 894783-71-2

BIBF 1202

Catalog Number: EVT-262032
CAS Number: 894783-71-2
Molecular Formula: C30H31N5O4
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIBF 1202 is a key metabolite of Nintedanib, a triple angiokinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) [, , ]. BIBF 1202 itself exhibits inhibitory effects on human UDP-glucuronosyltransferase (UGT) enzymes []. In research settings, BIBF 1202 serves as a valuable tool for studying the metabolism and pharmacokinetic properties of Nintedanib [, ].

Synthesis Analysis

The primary route of BIBF 1202 synthesis is through the metabolic conversion of Nintedanib within the body. Specifically, BIBF 1202 is formed through the cleavage of the methyl ester group present in the Nintedanib structure []. This metabolic transformation is primarily facilitated by esterase enzymes [].

Molecular Structure Analysis

While specific structural data for BIBF 1202 might not be explicitly outlined in the provided abstracts, its close relationship to Nintedanib provides insights. The key structural difference between the two lies in the presence of a carboxylic acid group in BIBF 1202, replacing the methyl ester group of Nintedanib []. This difference arises from the metabolic cleavage of the methyl ester bond in Nintedanib.

Chemical Reactions Analysis

BIBF 1202, due to its free carboxylic acid group, readily undergoes glucuronidation []. This reaction, facilitated by UGT enzymes, results in the formation of the 1-O-acylglucuronide conjugate of BIBF 1202 [].

Applications
  • Pharmacokinetic Studies: BIBF 1202 serves as a crucial marker in investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Nintedanib. By quantifying BIBF 1202 levels in biological samples, researchers can gain insights into the metabolic fate of Nintedanib [, ].
  • Drug Metabolism Research: BIBF 1202 plays a significant role in understanding the biotransformation pathways of Nintedanib. Studies analyzing its formation and subsequent metabolism provide crucial information for optimizing drug design and predicting potential drug-drug interactions [, , ].
  • Tissue Distribution Analysis: The presence of BIBF 1202 in various tissues, as demonstrated in mouse models, allows researchers to study the tissue distribution patterns of Nintedanib and understand its potential effects on different organs [].

BIBF 1120

  • Compound Description: BIBF 1120 is an orally available triple angiokinase inhibitor. It acts on vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). []
  • Relevance: BIBF 1120 is the parent compound of BIBF 1202. BIBF 1202 is formed by the cleavage of the methyl ester group of BIBF 1120. This metabolic conversion is a major pathway for BIBF 1120 in the body. []

Nintedanib

  • Compound Description: Nintedanib is an oral, triple angiokinase inhibitor that targets VEGFR, PDGFR, and FGFR. It is used to treat idiopathic pulmonary fibrosis and certain types of lung cancer. []

BIBF 1053

  • Compound Description: BIBF 1053 is a metabolite of BIBF 1120. []
  • Relevance: BIBF 1053 is formed through oxidative N-demethylation of BIBF 1120. This pathway is considered a minor route of metabolism for BIBF 1120. Due to its structural relation to BIBF 1120, BIBF 1053 might share similarities with BIBF 1202. []

1-O-acylglucuronide of BIBF 1202

  • Compound Description: This compound is a phase II metabolite of BIBF 1202. []
  • Relevance: This metabolite is formed through glucuronidation of the free carboxyl group of BIBF 1202. It is a major metabolite of BIBF 1202, indicating the importance of glucuronidation in the metabolism of BIBF 1202. []

Dabrafenib

  • Compound Description: Dabrafenib is a kinase inhibitor used for treating certain cancers. []
  • Relevance: Dabrafenib, along with other kinase inhibitors (ibrutinib, nintedanib, and trametinib), has been studied in conjunction with BIBF 1202 for its potential to inhibit human UDP-glucuronosyltransferase (UGT) enzymes. [] This suggests a possible interaction or shared metabolic pathway involving these compounds.

Ibrutinib

  • Compound Description: Ibrutinib is a kinase inhibitor drug used for treating certain types of cancer. []
  • Relevance: Similar to Dabrafenib, Ibrutinib has been investigated alongside BIBF 1202 for potential inhibitory effects on human UGT enzymes. []

Trametinib

  • Compound Description: Trametinib is a kinase inhibitor medication used for treating specific types of cancer. []
  • Relevance: Like Dabrafenib and Ibrutinib, Trametinib has been researched in connection with BIBF 1202 to examine their combined potential for inhibiting human UGT enzymes. []

Properties

CAS Number

894783-71-2

Product Name

Nintedanib Impurity A;BIBF 1202

IUPAC Name

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid

Molecular Formula

C30H31N5O4

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)

InChI Key

KEHNCEDHZGQSNP-DQSJHHFOSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

BIBF-1202; BIBF 1202; BIBF1202.

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)O)NC3=O)C5=CC=CC=C5

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)O)NC3=O)/C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.